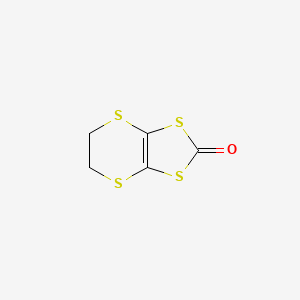

4,5-Ethylenedithio-1,3-dithiol-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4OS4/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNDMYIFMUGDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(S1)SC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4OS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346190 | |

| Record name | 4,5-Ethylenedithio-1,3-dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74962-29-1 | |

| Record name | 4,5-Ethylenedithio-1,3-dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Ethylenedithio-1,3-dithiol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Ethylenedithio-1,3-dithiol-2-one is a sulfur-containing heterocyclic compound of significant interest in the fields of organic synthesis and materials science. Its rigid, electron-rich dithiole core makes it a valuable building block for the synthesis of complex organic molecules, particularly as a precursor to tetrathiafulvalene (TTF) derivatives, which are key components in the development of organic conductors and superconductors. This document provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, synthesis, and reactivity. Detailed experimental protocols and structured data tables are provided to facilitate its use in research and development.

Core Chemical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a 1,3-dithiol-2-one ring fused with an ethylenedithio group. This structure imparts unique electronic properties and reactivity.

Physical and Chemical Data

| Property | Value | Reference |

| Molecular Formula | C₅H₄OS₄ | [1] |

| Molecular Weight | 208.33 g/mol | [1] |

| Appearance | Light yellow to yellow to green crystalline powder | [1] |

| Melting Point | 128 - 131 °C | [1] |

| CAS Number | 74962-29-1 | [2] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent protons of the ethylene bridge. The chemical shift would be in the region typical for protons on carbons adjacent to sulfur atoms.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the carbonyl carbon, one for the two equivalent olefinic carbons of the dithiole ring, and one for the two equivalent carbons of the ethylene bridge.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1650-1750 cm⁻¹. Other significant peaks would include C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometric analysis would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 208). The fragmentation pattern would likely involve the loss of CO and subsequent fragmentation of the sulfur-containing rings.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from its thione analog, 4,5-Ethylenedithio-1,3-dithiole-2-thione. A general synthetic pathway involves the conversion of the thiocarbonyl group (C=S) to a carbonyl group (C=O).

Synthesis of the Precursor: 4,5-Ethylenedithio-1,3-dithiole-2-thione

A common route to the thione precursor involves the alkylation of a zincate complex derived from carbon disulfide.[3]

Experimental Protocol:

-

Formation of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate: This complex is prepared via the reduction of carbon disulfide with sodium, followed by the addition of zinc chloride and tetraethylammonium bromide.[3] This procedure should be carried out in an efficient fume hood due to the toxicity and flammability of carbon disulfide.[3]

-

Alkylation: The zincate complex is then alkylated with 1,2-dibromoethane to yield 4,5-Ethylenedithio-1,3-dithiole-2-thione.[3]

Conversion of Thione to One

Proposed Experimental Protocol:

-

Dissolve 4,5-Ethylenedithio-1,3-dithiole-2-thione in a suitable solvent such as a mixture of acetic acid and chloroform.

-

Add a stoichiometric amount of mercuric acetate and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to remove the mercury sulfide precipitate.

-

Wash the filtrate with water and a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Chemical Reactivity and Applications

This compound is a versatile building block, primarily utilized in the synthesis of tetrathiafulvalene (TTF) derivatives and other sulfur-rich organic materials.[1] Its reactivity is centered around the electrophilic carbonyl carbon and the electron-rich dithiole ring.

Nucleophilic Acyl Substitution

The carbonyl group is susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. This reactivity allows for the introduction of various functional groups at the 2-position.

Cycloaddition Reactions

The double bond within the 1,3-dithiole ring can participate in cycloaddition reactions, a key step in the synthesis of more complex heterocyclic systems.[4] For instance, 1,3-dithiole-2-thiones are known to undergo 1,3-dipolar cycloadditions with alkynes.[4][5]

Logical Relationship of Synthesis and Reactivity

Caption: Synthetic pathway to this compound and its application.

Applications in Research and Development

The primary application of this compound lies in its role as a precursor for the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and its analogs. These molecules are of immense interest in materials science due to their ability to form charge-transfer salts that exhibit a range of electronic properties, including metallic conductivity and superconductivity.[3]

Experimental Workflow for Material Synthesis

Caption: General workflow from synthesis to application.

Conclusion

This compound is a pivotal intermediate in the field of organic electronics and materials science. Its well-defined structure and versatile reactivity allow for the systematic design and synthesis of novel functional materials. This guide provides essential chemical data and procedural insights to aid researchers in the effective utilization of this compound in their scientific endeavors. Further research into its reaction mechanisms and the exploration of its derivatives will undoubtedly lead to the development of new advanced materials with tailored properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 74962-29-1 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2 H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4,5-Ethylenedithio-1,3-dithiol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,5-Ethylenedithio-1,3-dithiol-2-one, a significant heterocyclic compound. Valued in organic synthesis and materials science, it serves as a crucial intermediate in the creation of various organic materials.[1] Its unique dithiol structure imparts notable reactivity and stability, making it a subject of interest for advanced applications.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application in synthesis, and for the prediction of its behavior in various chemical and physical processes.

| Property | Value |

| CAS Number | 74962-29-1[1][2] |

| Molecular Formula | C₅H₄OS₄[1][2] |

| Molecular Weight | 208.33 g/mol [1][2] |

| Melting Point | 128 - 131 °C[1] |

| Appearance | Light yellow to yellow to green crystalline powder[1] |

| Purity | ≥ 98% (GC)[1] |

| Storage Conditions | Store at room temperature[1] or under an Argon atmosphere[2] |

Applications and Research Interest

This compound is a versatile building block in several areas of research and development:

-

Organic Synthesis : It is a key precursor in the synthesis of more complex molecules, which is fundamental for the development of new pharmaceuticals and agrochemicals.[1]

-

Materials Science : This compound is utilized in the development of novel materials, including conductive polymers and advanced coatings, owing to its favorable electronic properties.[1]

-

Electrochemical Applications : It is employed in the creation of advanced materials for energy storage solutions like batteries and supercapacitors.[1]

-

Pharmaceutical Research : There is potential for its use in drug formulation and delivery systems to enhance the bioavailability and efficacy of therapeutic agents.[1]

The following diagram illustrates the relationship between the core properties of this compound and its primary applications.

Experimental Protocols: Synthesis Overview

While detailed experimental protocols for the determination of each physical property are not extensively published in readily available literature, the synthesis of related dithiole compounds provides insight into the general methodologies employed. The synthesis of compounds within the 4,5-dithio-1,3-dithiole-2-thione family often involves the reduction of carbon disulfide with sodium metal.[3] This produces sodium 1,3-dithiole-2-thione-4,5-dithiolate (dmit), which is a key intermediate.[3] This intermediate can then be alkylated, for instance with 1,2-dibromoethane, to yield 4,5-ethylenedithio-1,3-dithiole-2-thione, a closely related precursor to materials like bis(ethylenedithio)tetrathiofulvalene (BEDT-TTF).[4]

The purification of such compounds typically involves collection by suction on a Büchner funnel, followed by washing with deionized water and a suitable organic solvent like isopropyl alcohol until the filtrate is colorless. A final wash with a volatile solvent such as diethyl ether is often performed.[4] For more complex purifications, recrystallization or column chromatography may be employed.

References

In-Depth Technical Guide: 4,5-Ethylenedithio-1,3-dithiol-2-one (CAS: 74962-29-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Ethylenedithio-1,3-dithiol-2-one, with the Chemical Abstracts Service (CAS) number 74962-29-1, is a sulfur-containing heterocyclic compound. It is recognized as a key intermediate in the field of materials science, particularly in the synthesis of organic conductors. Its rigid, electron-rich dithiole core makes it a valuable building block for the creation of novel materials with tailored electronic properties. While its primary applications are in materials science, its structural motifs are also of interest in medicinal chemistry due to the prevalence of sulfur-containing heterocycles in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 74962-29-1 | [1][2] |

| Molecular Formula | C₅H₄OS₄ | [1][2] |

| Molecular Weight | 208.33 g/mol | [1][2] |

| Appearance | Light yellow to yellow to green crystalline powder | [1] |

| Melting Point | 128 - 131 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at room temperature, under an inert atmosphere (e.g., Argon) | [2] |

Synthesis

The primary synthetic route to this compound involves the oxidation of its corresponding thione precursor, 4,5-ethylenedithio-1,3-dithiole-2-thione.

Synthesis of the Precursor: 4,5-Ethylenedithio-1,3-dithiole-2-thione

A common method for the synthesis of the thione precursor involves the alkylation of a zincate complex with 1,2-dibromoethane. This multi-step process begins with the reduction of carbon disulfide.

Oxidation to this compound

The conversion of the thione to the target ketone is achieved through oxidation, with mercuric acetate being a commonly employed oxidizing agent.

Experimental Protocol: Oxidation of 4,5-ethylenedithio-1,3-dithiole-2-thione

This is a generalized procedure based on known chemical transformations. Researchers should consult specific literature for detailed and optimized reaction conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-ethylenedithio-1,3-dithiole-2-thione in a suitable solvent such as a mixture of chloroform and acetic acid.

-

Addition of Oxidant: To the stirred solution, add a stoichiometric amount of mercuric acetate.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated mercuric sulfide.

-

Extraction: Wash the filtrate with water and a saturated solution of sodium bicarbonate to remove acetic acid. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

Spectral Data

| Spectroscopy | Expected Chemical Shifts / Signals |

| ¹H NMR | A singlet for the four equivalent protons of the ethylenedithio bridge is expected. The chemical shift would likely be in the range of 3.0-3.5 ppm, deshielded by the adjacent sulfur atoms. |

| ¹³C NMR | Three distinct signals are anticipated: one for the carbonyl carbon (C=O) in the downfield region (typically 180-200 ppm), one for the two equivalent carbons of the dithiole ring double bond (C=C) (around 110-130 ppm), and one for the two equivalent carbons of the ethylenedithio bridge (-CH₂-CH₂-) (in the aliphatic region, likely 30-40 ppm). |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl group (C=O) stretch is expected in the region of 1680-1720 cm⁻¹. Other significant peaks would include C-S stretching vibrations. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 208.33 g/mol . |

Applications

Materials Science

The primary application of this compound is as a precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, most notably bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). These TTF derivatives are potent electron donors and are integral components in the creation of organic conductors and superconductors. The resulting materials have potential applications in:

-

Organic Electronics: Including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.

-

Conductive Polymers and Coatings: Enhancing the electrical conductivity of polymeric materials.[1]

-

Advanced Materials for Energy Storage: Such as components in batteries and supercapacitors.[1]

Organic Synthesis

Beyond its role in TTF chemistry, this compound serves as a versatile building block in organic synthesis for the construction of complex sulfur-containing molecules.

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information on the specific biological activity of this compound or its direct involvement in any signaling pathways. The main focus of research on this compound has been in materials science.

However, the 1,3-dithiole scaffold is present in some biologically active compounds. For instance, some rhodanine derivatives, which can exist in equilibrium with enethiol forms, have been investigated for various medicinal uses.[3] Additionally, various sulfur-containing heterocyclic compounds have demonstrated a wide range of biological activities, including antispasmodic effects.[4]

Given the structural features of this compound, it could be a candidate for screening in various biological assays. Its potential to interact with metalloenzymes or other biological targets containing metal ions could be an area for future investigation. However, to date, it is not a compound of significant focus in mainstream drug development.

Conclusion

This compound is a well-established and valuable intermediate in materials science, primarily for the synthesis of organic conductors. Its synthesis is well-documented, proceeding through the oxidation of the corresponding thione. While its biological profile is largely unexplored, the presence of the sulfur-rich dithiole core suggests that it could be a starting point for the design of novel bioactive molecules. Further research is needed to elucidate any potential therapeutic applications for this compound and its derivatives. Researchers in drug discovery may find this compound to be of interest for inclusion in screening libraries, particularly for targets where sulfur-containing ligands are known to be effective.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Ethylenedithio-1,3-dithiol-2-one

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4,5-Ethylenedithio-1,3-dithiol-2-one, a key intermediate in the field of materials science and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a sulfur-containing heterocyclic compound with the molecular formula C₅H₄OS₄.[1][2] It is recognized for its unique dithiol structure, which imparts significant reactivity and stability.[1] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of organic conductors and superconductors.

Key Identifiers and Physical Properties:

| Property | Value | Reference |

| IUPAC Name | 5,6-dihydro-[3][4]dithiolo[4,5-b][1][3]dithiin-2-one | |

| CAS Number | 74962-29-1 | [1][2] |

| Molecular Formula | C₅H₄OS₄ | [1][2] |

| Molecular Weight | 208.33 g/mol | [1][2] |

| Appearance | Light yellow to yellow to green crystalline powder | [1] |

| Melting Point | 128 - 131 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

Structural Diagram:

The molecular structure of this compound consists of a central 1,3-dithiol-2-one ring fused with an ethylenedithio group.

Caption: Molecular structure of this compound.

Spectroscopic Data

Note: The following data pertains to 4,5-Ethylenedithio-1,3-dithiole-2-thione .

| Spectroscopy | Observed Peaks |

| Mass Spec (EI) | m/z 224 (M⁺) |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Infrared (IR) | A spectrum is available on ChemicalBook, though specific peak assignments are not provided.[4] |

Crystallographic Data

Crystallographic data for this compound is not publicly available. However, the crystal structure of the related compound, 4,5-methylenedithio-1,3-dithiol-2-thione (C₄H₂S₅), has been reported.[5] Analysis of this and other similar structures reveals a nearly planar molecular framework, with short intermolecular S---S interactions playing a crucial role in the solid-state packing.[6][7] These interactions are fundamental to the material's potential electronic properties.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not readily found in the literature, a general synthetic strategy can be inferred from the preparation of its thione and dione analogues. The synthesis typically starts from carbon disulfide and involves the formation of a dithiolate salt, which is then reacted with an appropriate electrophile.

A. Synthesis of the Precursor: Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate

A common precursor for this class of compounds is a zincate salt, which is more stable and easier to handle than the corresponding sodium dithiolate.[8] The synthesis, as described in Organic Syntheses, involves the reduction of carbon disulfide with sodium in DMF, followed by complexation with zinc chloride and precipitation with tetraethylammonium bromide.[8]

Experimental Workflow for Precursor Synthesis:

Caption: Workflow for the synthesis of the zincate precursor.

B. General Alkylation to Form the Ethylenedithio Bridge

The zincate salt can then be alkylated using 1,2-dibromoethane to form the ethylenedithio bridge, yielding 4,5-ethylenedithio-1,3-dithiole-2-thione.[8] To obtain the target 'one' derivative, a similar reaction would be performed on a corresponding 2-oxo precursor.

Reaction Scheme:

Caption: General reaction scheme for the formation of the ethylenedithio bridge.

Applications in Research and Development

This compound and its derivatives are of significant interest in materials science and organic electronics.

-

Organic Conductors: This molecule is a key precursor to the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), a well-known organic donor molecule that forms the basis of numerous organic metals and superconductors.[8]

-

Materials Science: Its unique electronic properties make it a valuable component in the development of novel materials, including conductive polymers and advanced coatings.[1]

-

Electrochemical Applications: The compound has been utilized in the development of advanced materials for batteries and supercapacitors, contributing to enhanced energy storage capabilities.[1]

-

Organic Synthesis: It serves as a versatile building block in organic chemistry for the synthesis of complex molecules.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. d-nb.info [d-nb.info]

- 4. 4,5-ETHYLENEDITHIO-1,3-DITHIOLE-2-THIONE(59089-89-3) IR Spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-(1,3-Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-1,3-dithiolo[4,5-c][1,2,5]thiadiazole: an unsymmetrical tetrathiafulvalene with fused 1,2,5-thiadiazole and 1,3-dithiole rings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Sulfanylidene-2H,5H-1,3-dithiolo[4,5-d][1,3]dithiol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Synthesis of 4,5-Ethylenedithio-1,3-dithiol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4,5-Ethylenedithio-1,3-dithiol-2-one, a versatile heterocyclic compound pivotal in materials science and as a building block in organic synthesis.[1] This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols for key intermediates, and quantitative data to support reproducible research.

Introduction

This compound is a significant intermediate in the synthesis of complex organic molecules, including conductive polymers and materials with applications in electronics.[1] Its unique dithiol structure imparts notable reactivity and stability, making it a valuable precursor for creating advanced materials and potential therapeutic agents.[1] This guide focuses on the established synthetic methodologies, providing the necessary detail for laboratory replication.

Core Synthesis Pathway

The most common and well-documented route to this compound proceeds through a multi-step sequence starting from carbon disulfide. A key intermediate in this pathway is the zincate complex, tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate, which is subsequently alkylated and then converted to the target molecule.

Below is a diagram illustrating the overall synthetic workflow.

References

An In-depth Technical Guide to 4,5-Ethylenedithio-1,3-dithiol-2-one: History, Discovery, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Ethylenedithio-1,3-dithiol-2-one, a pivotal molecule in the field of materials science. The document details its historical context, discovery, and various synthetic methodologies. A significant focus is placed on providing detailed experimental protocols for its synthesis, alongside a compilation of its key physical and chemical properties presented in tabular format for clarity and ease of comparison. Furthermore, this guide employs Graphviz (DOT language) to visually represent the core synthetic pathways, offering an intuitive understanding of the chemical transformations involved.

Introduction

This compound is a sulfur-rich heterocyclic compound that has garnered significant attention as a crucial building block in the synthesis of organic conductors and superconductors.[1] Its unique molecular structure, featuring a dithiolene moiety fused with an ethylenedithio bridge, imparts favorable electronic properties, making it a valuable precursor for the creation of novel functional materials.[2] This guide aims to serve as a detailed technical resource for researchers and professionals working with or interested in this important chemical entity.

History and Discovery

The discovery of this compound is intrinsically linked to the burgeoning field of organic electronics and the quest for synthetic metals in the latter half of the 20th century. The primary impetus for its synthesis was its role as a key intermediate in the preparation of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), a molecule that forms the basis of numerous organic superconductors.[1]

The journey to this compound began with the exploration of the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) system. A significant breakthrough came in 1979 when Steimecke and coworkers developed a chemical reduction method for carbon disulfide, providing a practical route to the dmit dianion. This dianion serves as the foundational building block for a wide array of tetrathiafulvalene (TTF) derivatives.

The synthesis of this compound itself emerged from the need for a stable and versatile precursor to the ethylenedithio-substituted dithiolene core. By reacting the dithiolate precursor with 1,2-dibromoethane, researchers were able to install the ethylenedithio bridge, leading to the title compound. This development was a critical step in enabling the large-scale synthesis of BEDT-TTF and its analogues, which subsequently led to the discovery of a host of organic superconducting salts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄OS₄ | [2] |

| Molecular Weight | 208.33 g/mol | [2] |

| Appearance | Light yellow to yellow to green crystalline powder | [2] |

| Melting Point | 128 - 131 °C | [2] |

| CAS Number | 74962-29-1 | [2] |

| Purity | ≥ 98% (GC) | [2] |

Synthetic Methodologies

The synthesis of this compound is a multi-step process that begins with the reduction of carbon disulfide. The resulting dithiolate is then typically converted to a more stable intermediate, such as a zincate complex, before the final alkylation step.

References

Spectroscopic Analysis of 4,5-Ethylenedithio-1,3-dithiol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 4,5-Ethylenedithio-1,3-dithiol-2-one. It is important to note that the specific values presented are based on computational predictions and data from structurally similar compounds, as detailed experimental spectra are not widely published. Researchers should verify this data experimentally.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | ~3.3 - 3.5 | Singlet | N/A | -S-CH₂-CH₂-S- |

| ¹³C | ~30 - 40 | N/A | N/A | -S-C H₂-C H₂-S- |

| ¹³C | ~110 - 120 | N/A | N/A | =C -S- |

| ¹³C | ~190 - 200 | N/A | N/A | C =O |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1650 - 1700 | Strong | C=O stretch (ketone) |

| ~1420 | Medium | C-H bend (scissoring) |

| ~1100 - 1200 | Strong | C-S stretch |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) [M⁻¹cm⁻¹] | Electronic Transition |

| Dichloromethane | ~300 - 320 | Data not available | π → π |

| Dichloromethane | ~400 - 420 | Data not available | n → π |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

-

¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. Proton decoupling is used to simplify the spectrum and improve sensitivity. A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. This is the simplest method for solid samples.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the ATR accessory or the KBr pellet holder into the sample compartment of the FT-IR spectrometer.

-

Background Scan: Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical scanning range is 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as dichloromethane or acetonitrile. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Cuvette Selection: Use a quartz cuvette with a 1 cm path length for measurements in the UV region.

-

Baseline Correction: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

-

Data Acquisition: Fill the cuvette with the sample solution and place it in the spectrophotometer.

-

Spectral Scan: Scan a range of wavelengths (e.g., 200-800 nm) to identify all absorption maxima.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

4,5-Ethylenedithio-1,3-dithiol-2-one solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4,5-Ethylenedithio-1,3-dithiol-2-one in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information regarding the solubility of this compound in organic solvents. Despite a thorough review of scientific literature and technical documentation, specific quantitative solubility data for this compound remains largely unpublished. However, this guide consolidates qualitative solubility information inferred from various synthetic and purification procedures. Furthermore, a detailed, generalized experimental protocol for determining the solubility of crystalline organic compounds is provided to empower researchers to ascertain this critical parameter for their specific applications.

Qualitative Solubility of this compound

| Solvent | Application | Implied Solubility |

| Triethylphosphite | Reagent/Solvent in coupling reactions | Sufficiently soluble for reaction |

| Toluene | Solvent in coupling reactions | Sufficiently soluble for reaction |

| Dimethylformamide (DMF) | Solvent for synthesis of precursors | Precursors are soluble |

| Ethanol | Recrystallization | Sparingly soluble at room temp., more soluble at elevated temp.[1] |

| Methylene Chloride (CH2Cl2) | Extraction | Soluble for extraction purposes[1] |

Note: "Sufficiently soluble for reaction" implies that enough of the compound dissolves to allow the chemical transformation to proceed, but does not provide information on the saturation limit.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for the gravimetric determination of the solubility of a crystalline organic compound like this compound. This method is reliable and can be adapted to various organic solvents.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed vials for solvent evaporation

-

Analytical balance

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Place a small stir bar in the vial, cap it tightly, and place it in a constant temperature bath set to the desired temperature.

-

Stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least one hour at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Quantification:

-

Record the exact weight of the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the filtered solution minus the mass of the dissolved solid.

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

References

Unveiling the Electronic and Structural Landscape of 4,5-Ethylenedithio-1,3-dithiol-2-one: A Theoretical and Computational Guide

For Immediate Release

This technical whitepaper provides an in-depth theoretical and computational analysis of 4,5-Ethylenedithio-1,3-dithiol-2-one, a key building block in the design of novel organic conductors and functional materials. This document is intended for researchers, scientists, and professionals in the fields of materials science, computational chemistry, and drug development, offering a comprehensive overview of its structural, vibrational, and electronic properties through advanced computational methodologies.

Introduction

This compound is a sulfur-rich heterocyclic compound that serves as a versatile precursor in organic synthesis.[1] Its rigid framework and electron-donating capabilities make it a crucial component in the development of organic conductors, such as bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and its derivatives, which have shown remarkable properties including superconductivity.[2][3] Understanding the fundamental molecular properties of this building block is paramount for the rational design of next-generation materials with tailored electronic and optical characteristics.

This guide details the computational investigation of this compound, employing Density Functional Theory (DFT) to elucidate its optimized molecular geometry, vibrational spectra (FT-IR and Raman), and frontier molecular orbitals. Due to the limited availability of direct experimental crystallographic and spectroscopic data for the title compound, experimental data for the closely related analogue, 4,5-Ethylenedithio-1,3-dithiole-2-thione, is utilized for comparative purposes.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. A common route starts from carbon disulfide, which is reduced to form a dithiolate salt. This intermediate is then reacted with an appropriate electrophile to introduce the ethylenedithio bridge. While specific protocols for the direct synthesis of the title compound are not extensively detailed in publicly accessible literature, the synthesis of its thione analogue and other precursors for BEDT-TTF provides a general framework for its preparation.[4]

Experimental Protocol: A Generalized Synthetic Approach

A generalized synthesis inspired by related compounds involves the following key transformations:

-

Formation of the dithiolate precursor: This is often achieved through the reduction of carbon disulfide with an alkali metal in a suitable solvent.

-

Reaction with a bridging agent: The resulting dithiolate is then reacted with a dielectrophile, such as 1,2-dibromoethane, to form the ethylenedithio ring.

-

Formation of the carbonyl group: The final step involves the introduction of the carbonyl group, which can be achieved through various methods, including the hydrolysis of a corresponding precursor.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the molecular structure and purity.

Computational Methodology

To gain a detailed understanding of the molecular properties of this compound, quantum chemical calculations were performed using Density Functional Theory (DFT).

Workflow for Computational Analysis

Figure 1: Computational workflow for the theoretical analysis of this compound.

The computational protocol is as follows:

-

Initial Geometry: The starting geometry for the calculations was derived from the crystallographic data of the analogous compound, 4,5-Ethylenedithio-1,3-dithiole-2-thione (Crystallography Open Database ID: 4322305).[5] The exocyclic sulfur atom was replaced by an oxygen atom to generate the target molecule.

-

Geometry Optimization: The molecular geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman vibrational spectra.

-

Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the electronic properties and reactivity of the molecule.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented below. A comparison of the calculated geometric parameters with the experimental data for the thione analogue is provided in Table 1.

Figure 2: Molecular structure of this compound.

Table 1: Selected Geometric Parameters (Bond Lengths in Å, Bond Angles in °)

| Parameter | Calculated (B3LYP/6-311++G(d,p)) for -one | Experimental for -thione Analogue[5] |

| Bond Lengths | ||

| C=O/C=S | 1.198 | 1.651 |

| C-S (dithiole ring) | 1.765, 1.765 | 1.742, 1.744 |

| C=C (dithiole ring) | 1.352 | 1.348 |

| C-S (ethylenedithio) | 1.778, 1.778 | 1.769, 1.771 |

| S-C (ethylenedithio) | 1.821, 1.821 | 1.815, 1.817 |

| C-C (ethylenedithio) | 1.536 | 1.529 |

| Bond Angles | ||

| S-C-S (dithiole ring) | 114.2 | 115.3 |

| C-S-C (dithiole ring) | 95.9 | 96.2 |

| S-C=C | 122.1 | 121.9 |

| C-S-C (ethylenedithio) | 100.2 | 99.8 |

| S-C-C | 113.5 | 113.8 |

The calculated geometric parameters for the "-one" compound show good agreement with the experimental data for the "-thione" analogue, particularly for the shared dithiole and ethylenedithio ring structures. The most significant difference, as expected, is in the exocyclic double bond, with the C=O bond being considerably shorter than the C=S bond. This is consistent with the smaller atomic radius of oxygen compared to sulfur.

Vibrational Spectra

The calculated vibrational frequencies provide insight into the characteristic vibrational modes of the molecule. A comparison with the experimental data for the thione analogue allows for the assignment of key vibrational bands.

Table 2: Key Vibrational Frequencies (in cm⁻¹)

| Vibrational Mode | Calculated (B3LYP/6-311++G(d,p)) for -one | Experimental for -thione Analogue |

| C=O Stretch | ~1750 | N/A |

| C=S Stretch | N/A | ~1050-1100 |

| C=C Stretch (dithiole ring) | ~1550 | ~1530 |

| C-S Stretch | ~800-950 | ~800-950 |

| C-H Stretch (ethylene bridge) | ~2900-3000 | ~2900-3000 |

The most prominent feature in the calculated IR spectrum of this compound is the strong absorption band around 1750 cm⁻¹, which is characteristic of the C=O stretching vibration. This band is absent in the experimental spectrum of the thione analogue, which instead displays a strong band in the 1050-1100 cm⁻¹ region, attributed to the C=S stretching mode. The C=C stretching vibration of the central dithiole ring is predicted to be around 1550 cm⁻¹, which is in good agreement with the experimental value for the thione.

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior of the molecule, including its reactivity and potential as an electron donor in charge-transfer complexes.

Figure 3: Frontier Molecular Orbital energy levels of this compound.

The calculated HOMO-LUMO energy gap of 4.4 eV suggests that this compound is a chemically stable molecule. The localization of the HOMO on the sulfur-rich dithiole ring confirms its potential as an effective electron donor, a key characteristic for its use in the synthesis of organic conductors.

Conclusion

This technical guide has provided a detailed theoretical and computational examination of this compound. Through DFT calculations, we have determined its optimized molecular geometry, predicted its vibrational spectra, and analyzed its electronic properties. The comparison with experimental data from its thione analogue validates the computational approach and provides a solid foundation for understanding the structure-property relationships in this important class of molecules. The insights gained from this study are valuable for the future design and development of novel organic materials with enhanced electronic and optical functionalities.

References

Potential Research Applications of 4,5-Ethylenedithio-1,3-dithiol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Ethylenedithio-1,3-dithiol-2-one is a versatile sulfur-containing heterocyclic compound that serves as a crucial building block in the fields of materials science and organic synthesis. Its unique molecular structure, characterized by a dithiole ring fused with an ethylenedithio group, imparts favorable electronic properties, making it a key precursor in the synthesis of tetrathiafulvalene (TTF) derivatives. These derivatives are at the forefront of research into organic conductors, superconductors, and the development of novel organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This technical guide provides an in-depth overview of the core research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate its adoption in advanced research and development.

Core Properties and Data

The physical and chemical properties of this compound and its closely related thione analogue are summarized below. These properties are fundamental to its role as a precursor in organic synthesis.

Table 1: Physicochemical Properties

| Property | This compound | 4,5-Ethylenedithio-1,3-dithiole-2-thione |

| CAS Number | 74962-29-1 | 59089-89-3 |

| Molecular Formula | C₅H₄OS₄ | C₅H₄S₅ |

| Molecular Weight | 208.33 g/mol | 224.39 g/mol |

| Appearance | Light yellow to yellow to green powder/crystal | Light yellow to brown crystalline powder |

| Melting Point | 128 - 131 °C | 123 - 127 °C |

| Purity | >98.0% (GC) | ≥ 98% (GC) |

Source: TCI Chemicals[1], Chem-Impex[2][3]

The primary application of this compound is in the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), a prominent electron donor used in the creation of organic conductors and superconductors. The electrochemical properties of BEDT-TTF are critical to its function in these materials.

Table 2: Electrochemical Properties of BEDT-TTF

| Property | Value | Conditions |

| First Half-Wave Potential (E¹/²₁) | +0.52 V | vs. Ag/AgCl in CH₂Cl₂ |

| Second Half-Wave Potential (E¹/²₂) | +0.89 V | vs. Ag/AgCl in CH₂Cl₂ |

Source: Novel unsymmetrically functionalized BEDT–TTF derivatives: synthesis, crystal structure and electrochemical characterization

The radical cation salts of BEDT-TTF exhibit a range of electrical conductivities, with some demonstrating metallic behavior and even superconductivity at low temperatures.[1][3][4][5]

Key Research Applications

Organic Conductors and Superconductors

The most significant application of this compound is as a precursor to BEDT-TTF and its derivatives. These molecules can be oxidized to form stable radical cations, which can then stack in the solid state to create highly conductive pathways for electrons. The resulting charge-transfer salts have been extensively studied for their metallic and superconducting properties.[1][3][4][5] The ability to tune the electronic properties of these materials by modifying the counter-anion or the TTF derivative itself makes this a rich area of ongoing research.

Organic Field-Effect Transistors (OFETs)

Derivatives of TTF, synthesized from this compound, are promising materials for the active semiconductor layer in OFETs.[6] The planar structure and extensive π-conjugation of TTF derivatives facilitate efficient charge transport. Research in this area focuses on synthesizing new TTF derivatives with improved solubility, stability, and charge carrier mobility for use in flexible and low-cost electronic devices.[6][7]

Organic Synthesis

Beyond materials science, this compound is a versatile building block in organic synthesis. Its reactive dithiole ring can participate in a variety of chemical transformations, allowing for the construction of complex sulfur-containing molecules.[2] These molecules may have potential applications in pharmaceuticals and agrochemicals.[2][8]

Experimental Protocols

General Synthesis of Tetrathiafulvalene (TTF) Precursors

The synthesis of TTF derivatives often begins with the reduction of carbon disulfide to form a dithiolate salt, which is then elaborated into the desired dithiolethione or dithiolone. A general and widely used method involves the in-situ formation of a zincate complex, which is more stable and easier to handle than the sodium salt.

Protocol: Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate

This protocol is adapted from a procedure for a related compound and illustrates the general methodology.

-

Apparatus Setup: An oven-dried 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas inlet is assembled and flushed with nitrogen.

-

Reaction Initiation: The flask is charged with sodium metal (1.0 mol) and cooled in an ice-water bath. Carbon disulfide (3.0 mol) is added through the dropping funnel.

-

Formation of the Dmit Anion: Anhydrous dimethylformamide (DMF) is added dropwise over 4 hours with vigorous stirring while maintaining the temperature with ice-water cooling. The reaction mixture will turn deep red/violet. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

-

Quenching and Precipitation: The reaction is carefully quenched by the slow addition of methanol, followed by a degassed mixture of methanol and deionized water.

-

Formation of the Zincate Complex: A solution of zinc chloride (0.15 mol) in a mixture of concentrated aqueous ammonium hydroxide and methanol is added.

-

Isolation of the Product: A solution of tetraethylammonium bromide (0.25 mol) in deionized water is added dropwise over at least 4 hours with vigorous stirring. The resulting red precipitate is collected by suction filtration, washed with deionized water, isopropyl alcohol, and diethyl ether, and then dried under vacuum.

Synthesis of 4,5-Ethylenedithio-1,3-dithiole-2-thione

The direct precursor to this compound is its thione analogue. This can be synthesized from the zincate complex described above.

-

Alkylation: The tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate is reacted with 1,2-dibromoethane in a suitable solvent such as acetone. This alkylation step closes the ethylenedithio ring.

-

Work-up and Purification: The reaction mixture is worked up to remove the zinc salts and other byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield 4,5-Ethylenedithio-1,3-dithiole-2-thione.

Conversion to this compound

The conversion of the thione to the one is a standard transformation in this area of chemistry.

-

Oxidation/Desulfurization: 4,5-Ethylenedithio-1,3-dithiole-2-thione is treated with an oxidizing agent that can selectively convert the thione group to a carbonyl group. Common reagents for this transformation include mercuric acetate in acetic acid.

-

Purification: The product, this compound, is isolated and purified by standard techniques such as recrystallization.

Visualized Workflows and Pathways

Synthesis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)

The following diagram illustrates the key synthetic steps from this compound to the important electron donor, BEDT-TTF.

Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This diagram outlines a typical workflow for the fabrication of an OFET using a TTF derivative synthesized from this compound.

Future Outlook

This compound will likely remain a cornerstone in the development of advanced organic electronic materials. Future research will continue to focus on the synthesis of novel TTF derivatives with tailored electronic and physical properties. In the realm of drug development, while currently less explored, the unique sulfur-rich scaffold of this molecule and its derivatives may offer new opportunities for the design of therapeutic agents, particularly those targeting metalloenzymes or other biological systems where sulfur-metal interactions are important. The synthetic accessibility and versatility of this compound ensure its continued relevance in both fundamental and applied research.

References

- 1. BEDT-TTF radical-cation salts with tris(oxalato)chromate and guest additives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Radical-cation salts of BEDT-TTF with tris-coordinated racemic dysprosium(III) and terbium(III) anions. | Semantic Scholar [semanticscholar.org]

- 4. BEDT-TTF-based radical cation salt with the cyanurate anion: synthesis, structure, conductivity, and polarized reflection spectra | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. engineering.lehigh.edu [engineering.lehigh.edu]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Conductive Polymers Derived from Thiophene-Based Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical properties of polymers.[1] Among these, poly(3,4-ethylenedioxythiophene) (PEDOT) has emerged as a leading material due to its high conductivity, excellent stability, and optical transparency.[2] The synthesis of PEDOT and its derivatives is of significant interest for a wide range of applications, including bioelectronics, energy storage, and transparent conductive films.[3]

The synthesis of PEDOT typically begins with the monomer 3,4-ethylenedioxythiophene (EDOT). While the user's query specified 4,5-Ethylenedithio-1,3-dithiol-2-one as a starting material, the synthesis of conductive polymers from this specific precursor is not widely documented in readily available literature. However, this molecule belongs to the family of organosulfur heterocyclic compounds that are foundational to the synthesis of thiophene-based monomers like EDOT. The synthesis of EDOT can be achieved through multi-step reactions starting from precursors such as 2,3-butanedione or thiophene derivatives.[4][5][6]

This document provides detailed application notes and protocols for the synthesis of PEDOT from the readily available and widely used monomer, EDOT, through two primary methods: chemical oxidative polymerization and electrochemical polymerization.

I. Chemical Oxidative Polymerization of EDOT

Chemical oxidative polymerization is a versatile method for producing large quantities of conductive polymers. A common and highly successful application of this method is the synthesis of PEDOT in the presence of poly(styrene sulfonate) (PSS), which acts as a charge-balancing dopant and a stabilizer, rendering the resulting PEDOT:PSS complex dispersible in water.[7][8]

Protocol: Synthesis of PEDOT:PSS via Chemical Oxidative Polymerization

This protocol describes the synthesis of a PEDOT:PSS aqueous dispersion.

Materials:

-

3,4-ethylenedioxythiophene (EDOT) monomer

-

Poly(styrene sulfonic acid) (PSSH) or its sodium salt (PSSNa)

-

Sodium persulfate (Na₂S₂O₈) as the oxidizing agent

-

Ferric sulfate (Fe₂(SO₄)₃) as a catalyst (optional)

-

Deionized (DI) water

Procedure:

-

Preparation of the PSS solution: Dissolve the desired amount of PSS in DI water to create a solution of the target concentration.

-

Addition of EDOT: Add the EDOT monomer to the PSS solution. The weight ratio of EDOT to PSS is a critical parameter that influences the properties of the final product.[7]

-

Initiation of Polymerization: In a separate container, dissolve sodium persulfate (the oxidant) in DI water. Add the oxidant solution to the EDOT/PSS mixture dropwise while stirring vigorously. The polymerization is an exothermic reaction, and the color of the solution will change from colorless to a deep blue, indicating the formation of PEDOT.

-

Reaction Completion: Allow the reaction to proceed for a specified time (typically several hours) at a controlled temperature (e.g., room temperature).

-

Purification: The resulting PEDOT:PSS dispersion can be purified to remove unreacted monomer, oxidant, and byproducts using methods such as dialysis or ion exchange.

Experimental Workflow for Chemical Oxidative Polymerization of PEDOT:PSS

References

- 1. mdpi.com [mdpi.com]

- 2. Controlling the morphology of conductive PEDOT by in situ electropolymerization: from thin films to nanowires with variable electrical properties - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. Effect of Film Morphology on Electrical Conductivity of PEDOT:PSS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]

- 5. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. ossila.com [ossila.com]

- 8. Mechanisms for doped PEDOT:PSS electrical conductivity improvement - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00290B [pubs.rsc.org]

Application Notes and Protocols: 4,5-Ethylenedithio-1,3-dithiol-2-one as a Precursor for Tetrathiafulvalene (TTF) Derivatives

Introduction

Tetrathiafulvalene (TTF) and its derivatives are a cornerstone in the field of materials science, renowned for their electron-donating properties which are fundamental to the creation of organic conductors and superconductors.[1][2] These "organic metals" have applications in molecular electronics and supramolecular chemistry.[2][3] A key precursor for the synthesis of many important TTF derivatives, particularly bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), is 4,5-ethylenedithio-1,3-dithiol-2-one.[4] This versatile building block allows for the construction of the core TTF framework through efficient coupling reactions.[4]

This document provides detailed protocols for the synthesis of BEDT-TTF via the homo-coupling of this compound, a common and effective strategy. The primary method detailed is a phosphite-mediated coupling reaction.

Synthetic Pathway

The synthesis of BEDT-TTF from this compound is achieved through a homo-coupling reaction, typically facilitated by triethyl phosphite at elevated temperatures. This reaction involves the desulfurization and coupling of two precursor molecules to form the central double bond of the TTF core.

Caption: Synthetic route to BEDT-TTF.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of BEDT-TTF from this compound.

| Parameter | Value | Reference Notes |

| Reactant | This compound | Key precursor for BEDT-TTF synthesis.[4] |

| Coupling Reagent | Triethyl phosphite | Commonly used for coupling dithiole derivatives.[5] |

| Reaction Temperature | 90-120 °C | Typical temperature range for phosphite-mediated coupling reactions.[5] |

| Reaction Time | 2-6 hours | Reaction time can vary based on scale and specific conditions.[5] |

| Product | Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) | A well-characterized organic donor molecule.[6] |

| Typical Yield | 50-70% | Yields can be influenced by the purity of the starting material and reaction conditions. Analogous homo-coupling reactions of similar precursors report yields in this range.[5] |

| Melting Point (Product) | 238-240 °C (decomposes) | As reported for BEDT-TTF. |

| Appearance (Product) | Orange to reddish-brown crystalline solid | The characteristic appearance of BEDT-TTF. |

| Molecular Formula | C₁₀H₈S₈ | Corresponds to BEDT-TTF.[6] |

| Molecular Weight | 384.65 g/mol | Calculated for C₁₀H₈S₈.[6] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of BEDT-TTF from this compound.

1. Materials and Equipment

-

Reagents:

-

This compound

-

Triethyl phosphite (freshly distilled)

-

Dichloromethane (DCM, HPLC grade)

-

Hexane (HPLC grade)

-

Silica gel (for column chromatography, 230-400 mesh)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Schlenk line or equivalent inert atmosphere setup

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

-

2. Experimental Workflow Diagram

Caption: Experimental workflow for BEDT-TTF synthesis.

3. Detailed Synthesis Procedure

-

Reaction Setup:

-

In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 g, 4.46 mmol).

-

Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

-

Reaction:

-

Add freshly distilled triethyl phosphite (10 mL) to the flask via syringe.

-

With vigorous stirring, heat the reaction mixture to 110-120 °C using a heating mantle.

-

Maintain the reaction at this temperature for 2-4 hours. The solution will typically change color as the reaction progresses. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite under high vacuum using a rotary evaporator or Kugelrohr apparatus.[5]

-

The crude product will be a solid or a viscous oil.

-

Purify the crude product by column chromatography on silica gel.

-

Prepare the column with a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane (DCM) and load it onto the column.

-

Elute the column with a gradient of DCM in hexane (starting with pure hexane and gradually increasing the DCM concentration). The orange-red band corresponding to BEDT-TTF should be collected.

-

Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

-

-

Characterization:

-

The resulting orange to reddish-brown solid should be dried under vacuum.

-

Characterize the product by:

-

Melting Point: Determine the melting point and compare it to the literature value (238-240 °C with decomposition).

-

¹H NMR: Confirm the structure by proton NMR spectroscopy.

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum and compare it with known spectra for BEDT-TTF.[6]

-

Mass Spectrometry: Confirm the molecular weight of the product.

-

-

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Triethyl phosphite is flammable and has a strong, unpleasant odor. Handle with care.

-

The reaction is performed under an inert atmosphere to prevent oxidation.

-

Dispose of all chemical waste according to institutional guidelines.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) [frontiersin.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Bis(ethylenedithio)tetrathiafulvalene | C10H8S8 | CID 633432 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of 4,5-Ethylenedithio-1,3-dithiol-2-one in Organic Solar Cells: A Detailed Overview and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Ethylenedithio-1,3-dithiol-2-one is a pivotal sulfur-containing heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its unique dithiol structure imparts significant reactivity and stability, making it a valuable precursor in the development of novel materials for organic electronics, particularly in the field of organic solar cells (OSCs). This document provides a comprehensive overview of the application of this compound in OSCs, focusing on its role in the synthesis of electron-donor materials. Detailed experimental protocols for material synthesis and device fabrication are provided, along with a summary of the performance of resulting solar cell devices.

Role in Organic Solar Cells: A Precursor to Tetrathiafulvalene (TTF) Derivatives

The primary application of this compound in the context of organic solar cells is as a starting material for the synthesis of tetrathiafulvalene (TTF) and its derivatives. TTF-based molecules are excellent electron donors due to their planar structure, extended π-conjugation, and ability to form stable radical cations. One of the most prominent derivatives synthesized from this compound is bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF).

The synthesis of BEDT-TTF and other unsymmetrical TTF derivatives often involves a cross-coupling reaction of this compound with a corresponding 1,3-dithiole-2-thione in the presence of a coupling reagent like triethyl phosphite. While the yield of this specific cross-coupling can be modest, it provides a crucial route to these valuable donor molecules. These TTF derivatives are then incorporated into polymers or used as small molecules in the active layer of bulk heterojunction (BHJ) organic solar cells.

Quantitative Data Presentation

The performance of organic solar cells is characterized by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of various organic solar cells that utilize donor materials conceptually derived from TTF-based structures, highlighting the potential of this class of materials. Note: Direct performance data for high-efficiency OSCs using polymers synthesized explicitly from this compound is not abundant in recent high-impact literature, therefore the table includes data from related and advanced TTF-inspired donor materials to illustrate the potential of this structural motif.

| Donor Material (Conceptual Link) | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| PTVT-T8 | PC71BM | 6.79 | - | - | - | [1] |

| SFZ1-0.4 | Y6 | 15.66 | 0.86 | 26.13 | 69.81 | [2] |

| PBDTSF-FBT | ITIC | 11.66 | - | - | - | [3] |

| PBT4T-Cl | - | 11.18 | - | - | - | [3] |

Experimental Protocols

Synthesis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) from this compound

This protocol describes a conceptual synthetic route for BEDT-TTF, a key TTF derivative.

Materials:

-

This compound

-

4,5-Ethylenedithio-1,3-dithiol-2-thione

-

Triethyl phosphite

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

-

Silica gel for column chromatography

-

Hexane and Dichloromethane (for chromatography)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve equimolar amounts of this compound and 4,5-Ethylenedithio-1,3-dithiol-2-thione in anhydrous toluene.

-

Add an excess (typically 3-5 equivalents) of triethyl phosphite to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane.

-

Collect the fractions containing the desired BEDT-TTF product.

-

Evaporate the solvent from the collected fractions to obtain the purified BEDT-TTF as a solid.

-

Characterize the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol provides a general procedure for the fabrication of a conventional architecture organic solar cell.

Materials and Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

Donor material (e.g., a TTF-based polymer)

-

Acceptor material (e.g., PC71BM or a non-fullerene acceptor like Y6)

-

Chlorobenzene or other suitable organic solvent

-

Metal for thermal evaporation (e.g., Calcium and Aluminum)

-

Deionized water, isopropanol, acetone

-

Ultrasonic bath

-

Spin coater

-

Glovebox with an inert atmosphere

-

Thermal evaporator

-

Solar simulator

-

Current-voltage (I-V) measurement system

Procedure:

-

Substrate Cleaning:

-

Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water with detergent, followed by deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 15 minutes to improve the surface wettability and work function.

-

-

Hole Transport Layer (HTL) Deposition:

-

Transfer the cleaned substrates into a nitrogen-filled glovebox.

-

Spin-coat a filtered PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 40 seconds).

-

Anneal the substrates on a hotplate at 150 °C for 15 minutes to remove residual water.

-

-

Active Layer Deposition:

-

Prepare a blend solution of the donor and acceptor materials in a suitable solvent (e.g., chlorobenzene) at a specific concentration and donor:acceptor weight ratio (e.g., 20 mg/mL total concentration with a 1:1.5 ratio).

-

Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Spin-coat the active layer blend onto the PEDOT:PSS layer (e.g., at 1000-2000 rpm for 60 seconds).

-

Anneal the active layer as required by the specific material system to optimize the morphology (e.g., at 100 °C for 10 minutes).

-

-

Cathode Deposition:

-

Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

-

Sequentially deposit a layer of Calcium (Ca, ~20 nm) and a layer of Aluminum (Al, ~100 nm) onto the active layer through a shadow mask to define the device area.

-

-

Device Characterization:

-

Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under a calibrated solar simulator with AM 1.5G illumination (100 mW/cm²).

-

Extract the key photovoltaic parameters: PCE, Voc, Jsc, and FF.

-

Visualizations

Synthesis of BEDT-TTF

Caption: Synthetic route to BEDT-TTF.

Organic Solar Cell Fabrication Workflow

Caption: OSC fabrication workflow.

Conclusion